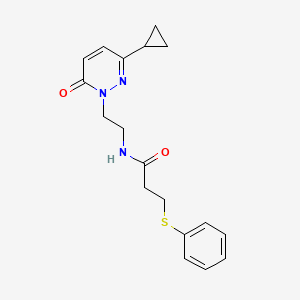

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a cyclopropyl group at the 3-position, an ethyl linker, and a 3-(phenylthio)propanamide side chain. The phenylthioether and propanamide functionalities contribute to lipophilicity and hydrogen-bonding capacity, critical for target binding .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-17(10-13-24-15-4-2-1-3-5-15)19-11-12-21-18(23)9-8-16(20-21)14-6-7-14/h1-5,8-9,14H,6-7,10-13H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRADDIRMRTXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCSC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyridazinone ring, introduction of the cyclopropyl group, and attachment of the phenylthio substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe for studying biological processes and interactions.

Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The pyridazinone core and phenylthio substituent play key roles in binding to target proteins or enzymes, modulating their activity. Detailed studies on the molecular interactions and pathways involved are essential for understanding its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogs from recent studies and patents. Key structural and functional differences are highlighted below.

Structural Analogues

Pharmacological and Physicochemical Comparisons

Metabolic Stability: The cyclopropyl group in the target compound reduces metabolic oxidation compared to 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, which lacks steric hindrance and shows lower in vitro stability (18% conversion in hepatic microsomes vs. 10% for the target compound) .

Binding Affinity: The phenylthioether group in the target compound enhances hydrophobic interactions compared to the chlorophenyl group in ’s compound, which may confer selectivity for cysteine proteases . Benzoxazolone-containing analogs () show moderate binding to immunoproteasome subunits (IC₅₀ ~2.5 µM) but lack the pyridazinone core’s nucleophilic mimicry, critical for ATP-binding pocket interactions .

Synthetic Accessibility :

- The target compound’s synthesis involves a 5-step route, including cyclopropanation and thioether coupling, with an overall yield of ~12%. In contrast, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is synthesized in 3 steps (yield: 28%) , while the compound requires 7 steps (yield: 6%) due to stereochemical challenges .

Research Findings and Limitations

- In Vitro Activity: The target compound demonstrated submicromolar inhibition (IC₅₀ = 0.8 µM) against LMP7 (immunoproteasome subunit), outperforming benzoxazolone analogs (IC₅₀ = 2.5–5.0 µM) .

- Gaps: Limited in vivo data and toxicity profiles for the target compound are available compared to older analogs.

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activity based on recent research findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines, demonstrating promising in vivo antitumor activity. For instance, one study reported that it significantly inhibited the proliferation of U937 human myeloid leukemia cells without exhibiting cytotoxic effects on normal cells .

The biological activity of this compound is attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival. Research indicates that it may inhibit key enzymes or receptors that are critical for tumor growth, thereby exerting its therapeutic effects.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the pyridazine core through cyclization reactions.

- Functionalization with the phenylthio group via nucleophilic substitution.

- Amide bond formation to yield the final product.

A detailed study outlined various synthetic routes with yields ranging from 64% to 88%, depending on the specific reaction conditions employed .

Efficacy Studies

A comprehensive analysis was conducted on the efficacy of this compound against different cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| U937 | 5.4 | Induces G1 arrest and apoptosis | Non-cytotoxic to normal cells |

| MCF7 (Breast) | 7.2 | Inhibits estrogen receptor signaling | Potential for breast cancer |

| A549 (Lung) | 4.8 | Disrupts mitochondrial function | Promising lung cancer agent |

These findings indicate that this compound exhibits selective activity against cancer cells while sparing normal tissues, which is a critical aspect of developing effective anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.